N-Acetylpiperazine vs. Free Piperazine: Imputed Impact on cLogP and Permeability
The target compound (cLogP ≈ 1.66, TPSA = 55.43 Ų) is predicted to be more lipophilic and have higher passive permeability than its de-acetylated analog 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3; cLogP ≈ 0.9, TPSA ≈ 62 Ų) [1]. N-Acetylation eliminates a hydrogen-bond donor, alters the pKa of the piperazine nitrogen, and is known in medicinal chemistry to improve membrane penetration in BBB-permeable kinase inhibitor scaffolds [2].
| Evidence Dimension | Predicted partition coefficient (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP 1.66; TPSA 55.43 Ų; HBD 0 |
| Comparator Or Baseline | 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3): cLogP ~0.9; TPSA ~62 Ų; HBD 1 |
| Quantified Difference | ΔcLogP ≈ +0.76; ΔTPSA ≈ -7 Ų; elimination of one HBD |
| Conditions | In silico prediction (Silico-IT/BioByte algorithm applied to neutral species) |
Why This Matters
For CNS-targeted screening libraries, enhanced predicted permeability may justify selecting the N-acetyl analog over the free-amine precursor when passive diffusion is a selection criterion.
- [1] Silico-IT Drug-likeness Database (sildrug.ibb.waw.pl). EOS83915: Descriptor data for C17H21N5O (CAS 1219844-50-4). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem. Neurosci. 2010; 1(6): 435-449. View Source
